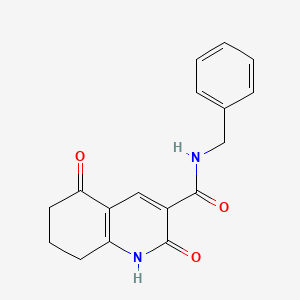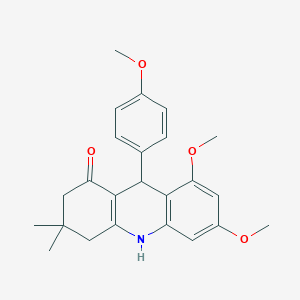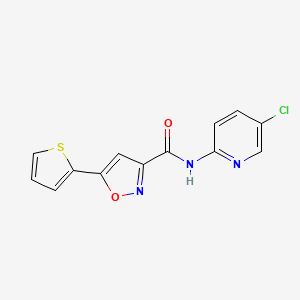![molecular formula C17H18Cl2N2O2 B4624107 N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4624107.png)
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives like N-[1-(2,4-Dichlorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea involves reactions between acylazides and specific thiadiazoles or analogous structures. For instance, derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas were synthesized through such reactions, where their structures were confirmed using techniques like IR, ^1H NMR, and elementary analysis (Song Xin-jian et al., 2006). Another method involves the directed lithiation of related compounds, followed by reactions with electrophiles to yield substituted products, highlighting the versatility in synthesis approaches (Keith Smith et al., 2013).
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity and physical properties. Techniques such as X-ray diffraction and NMR spectroscopy are commonly employed to characterize these compounds. For example, the crystal structure and antitumor activities of related urea derivatives have been studied, providing insights into their molecular configuration and potential biological interactions (Ch Hu et al., 2018).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including cyclocondensation and rearrangements, which are essential for synthesizing a wide range of compounds with potential biological activities. The Lossen rearrangement, for instance, has been applied to synthesize ureas from carboxylic acids under mild conditions, demonstrating the chemical versatility of these compounds (Kishore Thalluri et al., 2014).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility and stability, are critical for their practical applications. Studies have shown that certain urea compounds exhibit excellent water solubility and thermal stability, making them attractive candidates for various applications, including non-linear optical materials (T. Lin et al., 1985).
Chemical Properties Analysis
The chemical properties of urea derivatives, such as reactivity and interaction with biological targets, are influenced by their molecular structure. Investigations into the chemical behavior and biological activities of these compounds, including their fungicidal and insecticidal activities, provide valuable information for their potential applications in agriculture and medicine (Z. Qiao, 2002).
Wissenschaftliche Forschungsanwendungen
Understanding Carcinogen Metabolites and Tobacco Research
Research on human urinary carcinogen metabolites, including those from tobacco, focuses on understanding the impact of carcinogens and their metabolites on cancer. This study highlights the importance of measuring such metabolites in urine to gain insights into tobacco use and cancer risks. The research underscores the utility of assays for specific metabolites derived from tobacco-specific carcinogens, which are crucial for studies on environmental tobacco smoke exposure and the evaluation of new tobacco products and harm reduction strategies (Hecht, 2002).
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate, a known carcinogen, is found in fermented foods and beverages. This review discusses its presence, mechanisms of formation, and the health concerns associated with its consumption. The research provides valuable insights into the production and reduction of ethyl carbamate levels in food and beverages, highlighting its significance in public health and food safety (Weber & Sharypov, 2009).
Role of 1-Methylcyclopropene in Agriculture
1-Methylcyclopropene is recognized for its ethylene inhibition effects on a broad range of fruits, vegetables, and floriculture crops. This plant growth regulator aids in understanding ethylene's role and provides a technological means to improve product quality post-harvest. The research compiles various studies to outline the technological uses and effects of 1-Methylcyclopropene, suggesting its potential in enhancing food preservation and reducing waste (Blankenship & Dole, 2003).
Environmental Fate of Alkylphenols and Alkylphenol Ethoxylates
This review focuses on the environmental impact and fate of alkylphenol ethoxylates and their metabolites, which are known for their endocrine-disrupting capabilities. The study outlines their presence in various environmental compartments, including water, sediments, and living organisms, emphasizing the need for understanding their behavior and effects on wildlife and human health (Ying, Williams, & Kookana, 2002).
Blood Compatibility and Water Structure Control
Research on poly(2-methoxyethyl acrylate) (PMEA) and its blood compatibility introduces a novel perspective on designing blood-compatible materials. The study delves into the unique water structure of PMEA and its implications for blood compatibility, offering a foundational understanding for developing new biomaterials with enhanced compatibility for medical applications (Tanaka & Mochizuki, 2010).
Eigenschaften
IUPAC Name |
1-[1-(2,4-dichlorophenyl)ethyl]-3-(2-methoxy-5-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c1-10-4-7-16(23-3)15(8-10)21-17(22)20-11(2)13-6-5-12(18)9-14(13)19/h4-9,11H,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSXJNJHHRSUDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC(C)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,4-Dichlorophenyl)ethyl]-3-(2-methoxy-5-methylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-1,3-benzothiazol-2-yl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4624028.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4624029.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624034.png)


![3-(2,5-dimethylbenzyl)-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4624052.png)

![S-{4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate](/img/structure/B4624066.png)
![N-(4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide](/img/structure/B4624079.png)
![methyl 4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B4624080.png)

![6-(5-chloro-2-thienyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624098.png)
![6-(3,4-dichlorophenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624105.png)
![5-methyl-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4624115.png)